Cas no 247567-47-1 ((S)-Xanthoanthrafil)

(S)-Xanthoanthrafil 化学的及び物理的性質

名前と識別子

-

- (S)-Xanthoanthrafil

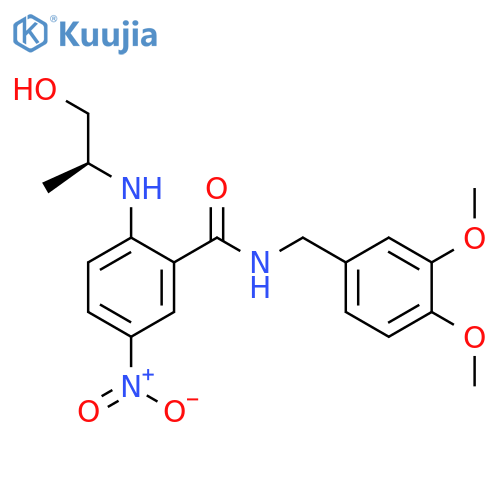

- N-[(3,4-dimethoxyphenyl)methyl]-2-[[(2S)-1-hydroxypropan-2-yl]amino]-5-nitrobenzamide

- N-[(3,4-Dimethoxyphenyl)methyl]-2-[[(1S)-2-hydroxy-1-methylethyl]amino]-5-nitro-benzamide

-

計算された属性

- せいみつぶんしりょう: 389.15900

じっけんとくせい

- PSA: 129.13000

- LogP: 3.50570

(S)-Xanthoanthrafil 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | X500010-10mg |

(S)-Xanthoanthrafil |

247567-47-1 | 10mg |

$ 1535.00 | 2023-09-05 | ||

| TRC | X500010-1mg |

(S)-Xanthoanthrafil |

247567-47-1 | 1mg |

$ 195.00 | 2023-09-05 | ||

| A2B Chem LLC | AB25945-1mg |

Benzamide, N-[(3,4-dimethoxyphenyl)methyl]-2-[[(1S)-2-hydroxy-1-methylethyl]amino]-5-nitro- |

247567-47-1 | 1mg |

$310.00 | 2024-04-20 | ||

| A2B Chem LLC | AB25945-10mg |

Benzamide, N-[(3,4-dimethoxyphenyl)methyl]-2-[[(1S)-2-hydroxy-1-methylethyl]amino]-5-nitro- |

247567-47-1 | 10mg |

$1612.00 | 2024-04-20 |

(S)-Xanthoanthrafil 関連文献

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

(S)-Xanthoanthrafilに関する追加情報

(S)-Xanthoanthrafil: A Comprehensive Overview

The compound with CAS No. 247567-47-1, commonly referred to as (S)-Xanthoanthrafil, has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of anthraquinones, a class of organic compounds known for their vibrant colors and versatile functionalities. Recent studies have highlighted its role in various fields, including materials science, pharmacology, and environmental chemistry.

Structure and Properties: (S)-Xanthoanthrafil exhibits a distinctive molecular structure characterized by a rigid aromatic system and hydroxyl groups arranged in an (S) configuration. This stereochemistry plays a crucial role in determining its physical and chemical properties. The compound is known for its high stability under thermal and oxidative conditions, making it suitable for applications requiring durability. Recent research has also unveiled its exceptional electronic properties, which are being explored for use in advanced materials such as organic semiconductors and photovoltaic devices.

Synthesis and Characterization: The synthesis of (S)-Xanthoanthrafil involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have recently developed more efficient routes to produce this compound, leveraging enantioselective catalysis to ensure high optical purity. Advanced characterization techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have been employed to confirm its molecular structure and stereochemistry.

Applications in Materials Science: One of the most promising applications of (S)-Xanthoanthrafil lies in the field of materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics. For instance, studies have demonstrated its potential as a hole transport material in perovskite solar cells, where it can enhance device efficiency by facilitating charge carrier mobility. Additionally, its vibrant coloration has led to investigations into its use as a pigment in advanced coatings and imaging technologies.

Pharmacological Potential: Beyond materials science, (S)-Xanthoanthrafil has shown potential in pharmacological applications. Preclinical studies suggest that it may possess antioxidant and anti-inflammatory properties, which could be harnessed for therapeutic purposes. Researchers are currently exploring its efficacy in mitigating oxidative stress-related disorders, such as neurodegenerative diseases and cardiovascular conditions. Furthermore, its ability to interact with biological systems without causing significant toxicity makes it a promising lead compound for drug development.

Environmental Impact: The environmental impact of (S)-Xanthoanthrafil is another area of active research. Studies have shown that it exhibits low bioaccumulation potential and rapid biodegradation under aerobic conditions, making it an environmentally friendly option for various industrial applications. Its use in eco-friendly dyes and pigments is being explored as an alternative to traditional chemicals that pose higher risks to ecosystems.

Future Directions: As research on (S)-Xanthoanthrafil continues to advance, several promising avenues are emerging. Scientists are investigating methods to scale up its production while maintaining high purity and optical activity. Additionally, efforts are underway to explore its compatibility with emerging technologies such as flexible electronics and bioelectronic devices. Collaborative research between academia and industry is expected to accelerate the commercialization of this compound across multiple sectors.

247567-47-1 ((S)-Xanthoanthrafil) 関連製品

- 1020251-53-9(rac Xanthoanthrafil (>90%))

- 616238-78-9(methyl 7-aminobenzothiophene-2-carboxylate)

- 28357-78-0(1-Propene, 1,3-dibromo-2-methyl-, (E)-)

- 1072089-68-9(8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine)

- 1264042-25-2(1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid)

- 1537527-29-9(3-(3-cyclopropylphenyl)-2-oxopropanoic acid)

- 27624-50-6(3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride)

- 2229326-13-8(4-(3,5-dimethoxypyridin-4-yl)pyrrolidin-2-one)

- 2155852-64-3(N-(1-methyl-1H-1,2,3-triazol-4-yl)methylcyclopropanamine hydrochloride)

- 924398-14-1(2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide)